Fmoc-Ser(allyl)-oh
CAS No.: 704910-17-8
Cat. No.: VC2935193
Molecular Formula: C21H21NO5
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 704910-17-8 |
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Molecular Formula | C21H21NO5 |
Molecular Weight | 367.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-enoxypropanoic acid |
Standard InChI | InChI=1S/C21H21NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,22,25)(H,23,24)/t19-/m0/s1 |
Standard InChI Key | BFEBKKIRUYSHKY-IBGZPJMESA-N |
Isomeric SMILES | C=CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | C=CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | C=CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Structure
Fmoc-Ser(allyl)-OH, formally known as (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-en-1-yloxy)propanoic acid, is a protected form of the amino acid serine. This compound features two key protecting groups: a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the amino terminus and an allyl ether protecting the serine side chain hydroxyl group . The structural design provides orthogonal protection strategies crucial for controlled peptide assembly.
Basic Chemical Properties
The fundamental chemical characteristics of Fmoc-Ser(allyl)-OH are summarized in the following table:
Property | Value |
---|---|
CAS Number | 704910-17-8 |
Molecular Formula | C₂₁H₂₁NO₅ |
Molecular Weight | 367.4 g/mol |
Optical Rotation | [α]D= -14.8 ± 2° (C=1 in MeOH) at 20°C |
MDL Number | MFCD03094795 |
Physical State | Solid |
This specialized amino acid derivative combines the selective reactivity of the Fmoc group with the orthogonally protected serine side chain, making it particularly valuable for complex synthetic applications .
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
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Fmoc-allyl-L-serine
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N-Fmoc-O-allylserine
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N-Fmoc-O-allyl-L-serine
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L-Serine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-2-propenyl-
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(2S)-3-allyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
These naming variations reflect different conventions in chemical nomenclature while describing the same molecular entity.
Protection Strategy and Chemical Design
Fmoc-Ser(allyl)-OH incorporates a dual protection strategy that makes it valuable in peptide chemistry. The strategic implementation of both Fmoc and allyl protecting groups enables selective deprotection under different reaction conditions.
Protective Group Chemistry
The compound features two orthogonally removable protecting groups:
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The Fmoc group protecting the α-amino function can be selectively removed under mild basic conditions (typically using piperidine).
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The allyl group protecting the serine side chain hydroxyl can be selectively removed using palladium-catalyzed reactions .
This orthogonality allows for controlled, sequential deprotection and precise manipulation of functional groups during peptide assembly and modification.
Applications in Biochemical Research
Fmoc-Ser(allyl)-OH has established itself as a versatile building block with applications across multiple domains of biochemical research.
Peptide Synthesis
The compound serves as a key building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its Fmoc protection strategy allows for easy deprotection under mild conditions, facilitating the assembly of complex peptide sequences with precise control . The allyl protection of the serine side chain provides additional synthetic flexibility, enabling selective functionalization after peptide assembly.
Drug Development Applications
In pharmaceutical research, Fmoc-Ser(allyl)-OH contributes to the creation of peptide-based therapeutic agents. The unique structure enhances the bioactivity potential of therapeutic peptides, making it valuable in drug formulation and development . The selective deprotection capabilities enable precise control over peptide modification, allowing for tailored pharmacological properties.
Bioconjugation Chemistry
The allyl group in this compound enables selective bioconjugation reactions, creating pathways to attach various biomolecules to peptides. This application is essential in developing targeted therapies and diagnostic tools that require precise molecular recognition . The ability to selectively modify specific positions within a peptide enables the creation of complex bioconjugates for therapeutic and analytical applications.
Protein Engineering
Fmoc-Ser(allyl)-OH plays a significant role in modifying proteins to enhance their stability and function. By incorporating this modified serine residue into proteins, researchers can introduce specific modifications at defined positions, allowing for enhanced properties across applications including enzyme catalysis and antibody development .
Chemical Biology Research
Comparative Analysis with Related Compounds
Fmoc-Ser(allyl)-OH belongs to a family of selectively protected amino acids used in peptide chemistry. A comparative analysis reveals its distinctive features and applications relative to similar compounds.
Comparison with Other Protected Serine Derivatives
Compound | Protection Strategy | Key Applications | Deprotection Conditions |
---|---|---|---|
Fmoc-Ser(allyl)-OH | Fmoc (N-terminus), Allyl (side chain) | Orthogonal peptide synthesis, bioconjugation | Fmoc: basic conditions (piperidine); Allyl: Pd catalysts |
Fmoc-Ser(tBu)-OH | Fmoc (N-terminus), tert-butyl (side chain) | Standard SPPS | Fmoc: basic conditions; tBu: acidic conditions (TFA) |
Fmoc-Ser(Bzl)-OH | Fmoc (N-terminus), Benzyl (side chain) | SPPS requiring benzyl removal | Fmoc: basic conditions; Bzl: hydrogenolysis |
Boc-Ser(allyl)-OH | Boc (N-terminus), Allyl (side chain) | Boc-based peptide synthesis | Boc: acidic conditions; Allyl: Pd catalysts |
This comparison highlights the unique orthogonal protection strategy of Fmoc-Ser(allyl)-OH that enables selective deprotection under different conditions, providing greater synthetic flexibility compared to alternatives.
Current Research Trends and Applications
Recent research has expanded the utility of Fmoc-Ser(allyl)-OH across multiple biochemical research domains.
Emerging Applications in Drug Development
Fmoc-Ser(allyl)-OH has become increasingly important in developing targeted peptide therapeutics. The controlled modification of the serine side chain allows researchers to attach functional groups that enhance pharmacokinetic properties, target specificity, or bioavailability . These capabilities make the compound valuable in precision medicine approaches that require highly customized therapeutic agents.
Advanced Bioconjugation Strategies
Recent developments in bioconjugation chemistry have expanded the applications of Fmoc-Ser(allyl)-OH in creating sophisticated bioconjugates. The allyl protection strategy enables site-specific attachment of diverse functional groups including imaging agents, cell-penetrating peptides, and targeting moieties . This versatility has positioned the compound as a valuable tool in developing multifunctional bioconjugates for research and therapeutic applications.
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